![molecular formula C12H16N2OS B5121902 N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5121902.png)
N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea, commonly known as AHU, is a synthetic compound that belongs to the class of thiourea derivatives. AHU has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. The compound exhibits a wide range of biological activities, making it an attractive candidate for drug discovery and development.
作用机制
The mechanism of action of AHU involves the inhibition of tubulin polymerization, which is essential for cell division. AHU binds to the colchicine-binding site of tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis. Moreover, AHU has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
AHU exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antidiabetic activities. The compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress by increasing the levels of antioxidant enzymes. Furthermore, AHU has been shown to improve glucose homeostasis by increasing insulin sensitivity and reducing insulin resistance.
实验室实验的优点和局限性
AHU has several advantages for lab experiments, including its stability and solubility in various solvents. The compound can be easily synthesized using simple methods and purified using standard techniques. However, AHU has some limitations, such as its low bioavailability and poor pharmacokinetic properties. Moreover, AHU exhibits cytotoxicity at high concentrations, which limits its use in in vivo studies.
未来方向
AHU has great potential for future research in various fields, including drug discovery, material science, and agriculture. Some possible future directions for research on AHU include:
1. Development of AHU-based anticancer drugs with improved pharmacokinetic properties and reduced toxicity.
2. Investigation of the potential applications of AHU in the treatment of other diseases, such as diabetes and inflammation.
3. Synthesis of AHU-based materials with unique properties, such as high conductivity and catalytic activity.
4. Evaluation of the efficacy of AHU as a plant growth regulator and pesticide.
In conclusion, N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea, or AHU, is a synthetic compound with significant potential for scientific research. The compound exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. AHU has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research on AHU could lead to the development of novel drugs, materials, and agricultural products.
合成方法
AHU can be synthesized using various methods, including the reaction of allyl isothiocyanate with 4-hydroxyphenethylamine hydrochloride, followed by the reaction with sodium thiocyanate. Another method involves the reaction of allylamine with 4-hydroxyphenethyl isothiocyanate, followed by the reaction with ammonium thiocyanate. The purity and yield of the synthesized AHU can be improved by using suitable purification techniques, such as column chromatography and recrystallization.
科学研究应用
AHU has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. AHU induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, AHU has been shown to inhibit the growth of tumor cells by suppressing the expression of angiogenesis-related genes.
属性
IUPAC Name |
1-[2-(4-hydroxyphenyl)ethyl]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-2-8-13-12(16)14-9-7-10-3-5-11(15)6-4-10/h2-6,15H,1,7-9H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQQAHADERHMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCCC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Hydroxyphenyl)ethyl]-3-prop-2-enylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

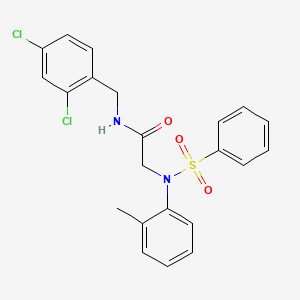
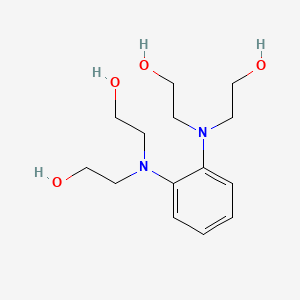
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)
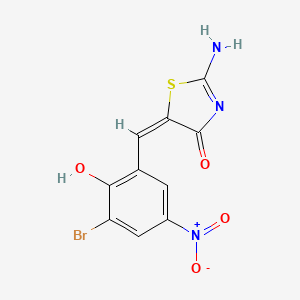
![3-(2-{[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5121842.png)
![2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5121848.png)
![[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B5121866.png)
![2-(3-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B5121874.png)
![3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5121881.png)
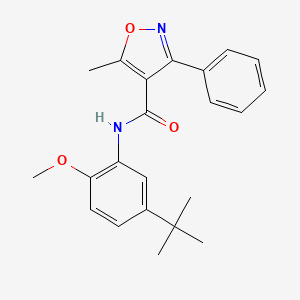

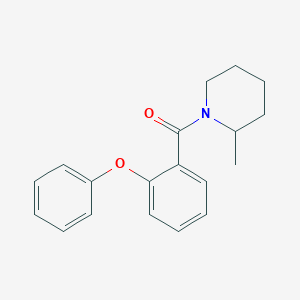
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)